2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)butanamide
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Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various targets such asCyclin-dependent kinase 2 and Estrogen Receptor β (ERβ) . These targets play crucial roles in cell cycle regulation and hormonal signaling, respectively.
Mode of Action
For instance, certain compounds can act as antagonists, inhibiting the activity of their targets .
Pharmacokinetics
Similar compounds have been reported to exhibit good mouse/human liver microsomal stabilities , which could potentially impact the bioavailability of the compound.
Action Environment
It’s worth noting that factors such as ph, temperature, and the presence of other molecules can potentially influence the action and stability of a compound .
Biochemical Analysis
Biochemical Properties
It is known that pyrazolo[1,5-a]pyrimidines, a family to which this compound belongs, have significant photophysical properties . They interact with various biomolecules, and the nature of these interactions is largely determined by the presence of electron-donating groups (EDGs) at position 7 on the fused ring .
Cellular Effects
Related compounds have shown cytotoxic activities against various cell lines . These compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that related compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have shown stability and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Related compounds have shown significant inhibitory activity with IC50 values ranging from 0.057 ± 0.003 to 3.646 ± 0.203 μM .
Metabolic Pathways
Related compounds have been reported as potent inhibitors of mycobacterial ATP synthase .
Transport and Distribution
Related compounds have shown good mouse/human liver microsomal stabilities .
Subcellular Localization
Related compounds have shown significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)butanamide typically involves the condensation of a pyrazole derivative with a pyridine derivative under specific reaction conditions. One common method involves the use of a preformed pyrazole and pyridine, followed by a series of condensation and cyclization reactions . The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)butanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)butanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of fluorescent probes for imaging and sensing applications.
Comparison with Similar Compounds
Similar Compounds
3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines: These compounds share a similar pyrazolo[1,5-a]pyrimidine core and have been studied for their antimicrobial and anticancer properties.
5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine: Another related compound with potential biological activity.
Uniqueness
2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-2-16(14-8-4-3-5-9-14)18(22)19-12-15-13-20-21-11-7-6-10-17(15)21/h3-11,13,16H,2,12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKPMUXLJYWKFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=C3C=CC=CN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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